molecular formula C14H9Cl2N3O3S B14228315 N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide CAS No. 501679-18-1

N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide

Cat. No.: B14228315
CAS No.: 501679-18-1
M. Wt: 370.2 g/mol
InChI Key: OLTYXLQOKSMKBE-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide: is a chemical compound that belongs to the class of thiourea derivatives It is characterized by the presence of a 3,4-dichlorophenyl group, a carbamothioyl group, and a 3-nitro-benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and an appropriate amine to form the thiourea intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the use of reagents and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitro group and the thiourea moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide: can be compared with other thiourea derivatives, such as:

  • N-[(3,4-dichlorophenyl)carbamothioyl]benzamide
  • N-[(3,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide
  • N’-[(3,4-dichlorophenyl)carbamothioyl]benzenecarboximidamide

These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties.

Properties

CAS No.

501679-18-1

Molecular Formula

C14H9Cl2N3O3S

Molecular Weight

370.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitrobenzamide

InChI

InChI=1S/C14H9Cl2N3O3S/c15-11-5-4-9(7-12(11)16)17-14(23)18-13(20)8-2-1-3-10(6-8)19(21)22/h1-7H,(H2,17,18,20,23)

InChI Key

OLTYXLQOKSMKBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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